molecular formula C8HMnO3-5 B12355025 carbon monoxide;cyclopenta-1,3-diene;manganese

carbon monoxide;cyclopenta-1,3-diene;manganese

Cat. No.: B12355025
M. Wt: 200.03 g/mol
InChI Key: ZRWCMMSBWSRGHO-UHFFFAOYSA-N
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Description

The compound system "carbon monoxide; cyclopenta-1,3-diene; manganese" primarily refers to methylcyclopentadienyl manganese tricarbonyl (MMT), a well-known organomanganese complex with the IUPAC name carbon monoxide; manganese; 5-methylcyclopenta-1,3-diene. Its molecular formula is C₉H₇MnO₃, featuring a manganese center coordinated to three carbonyl (CO) ligands and a methyl-substituted cyclopentadienyl (Cp) ring. MMT is industrially significant as a fuel additive to reduce engine knock and improve combustion efficiency.

Key properties include:

  • Coordination geometry: Trigonal bipyramidal, with the Cp ring in a η⁵-binding mode.
  • Stability: Resists thermal decomposition under standard conditions but degrades upon combustion, releasing MnO particles.
  • Applications: Primarily used in gasoline engines; also studied in catalysis and materials science.

Properties

Molecular Formula

C8HMnO3-5

Molecular Weight

200.03 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;manganese

InChI

InChI=1S/C5H.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1H;;;;/q-5;;;;

InChI Key

ZRWCMMSBWSRGHO-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Mn]

Origin of Product

United States

Preparation Methods

Thermal Decarbonylation of Manganese Carbonyl

The most widely used method for synthesizing cymantrene involves the reaction of manganese carbonyl (Mn₂(CO)₁₀ ) with cyclopentadiene (C₅H₆ ) under elevated temperatures and carbon monoxide pressure. This method, first reported in the mid-20th century, proceeds via the displacement of CO ligands by the cyclopentadienyl anion:

$$
\text{Mn}2(\text{CO}){10} + 2 \text{C}5\text{H}6 \rightarrow 2 (\eta^5\text{-C}5\text{H}5)\text{Mn}(\text{CO})3 + 4 \text{CO} + \text{H}2
$$

Key conditions :

  • Temperature: 180°C
  • CO pressure: 80 atm
  • Solvent: Non-polar media (e.g., decalin or xylene)
  • Yield: 70–75%

The reaction mechanism involves the homolytic cleavage of the Mn–Mn bond in Mn₂(CO)₁₀ , generating Mn(CO)₅ radicals. These radicals subsequently react with cyclopentadiene to form the cyclopentadienyl ligand, followed by loss of CO ligands to stabilize the manganese center.

Photochemical Activation

Photochemical methods offer an alternative to thermal activation. Irradiating Mn₂(CO)₁₀ with UV light in the presence of cyclopentadiene induces ligand substitution at room temperature:

$$
\text{Mn}2(\text{CO}){10} \xrightarrow{h\nu} 2 \text{Mn}(\text{CO})5 \xrightarrow{\text{C}5\text{H}6} 2 (\eta^5\text{-C}5\text{H}5)\text{Mn}(\text{CO})3
$$

Advantages :

  • Avoids high temperatures, reducing decomposition risks.
  • Yields: ~50–60%.

Condensation of Manganese Atoms with Cyclopentadiene and CO

Low-Temperature Vapor Deposition

A less conventional but mechanistically intriguing method involves condensing manganese atoms with cyclopentadiene and CO at cryogenic temperatures (-196°C), followed by gradual warming to 20°C. This approach, detailed in studies of organomanganese complexes, proceeds as follows:

$$
\text{Mn (vapor)} + \text{C}5\text{H}6 + 3 \text{CO} \rightarrow (\eta^5\text{-C}5\text{H}5)\text{Mn}(\text{CO})3 + \text{H}2
$$

Key observations :

  • Yield: 5–10% (limited by side reactions).
  • The manganese center adopts a square-pyramidal geometry , with the cyclopentadienyl ligand occupying four equatorial positions and CO ligands in axial sites.

Halide-Based Routes Using Manganese Halides

Reaction with Cyclopentadienyl Reagents

Cymantrene can be synthesized from manganese(II) chloride (MnCl₂ ) and sodium cyclopentadienide (NaC₅H₅ ) under CO pressure:

$$
\text{MnCl}2 + 2 \text{NaC}5\text{H}5 + 3 \text{CO} \rightarrow (\eta^5\text{-C}5\text{H}5)\text{Mn}(\text{CO})3 + 2 \text{NaCl}
$$

Conditions :

  • Temperature: 150°C
  • CO pressure: 50 atm
  • Yield: 60–70%

Use of Cyclopentadienylthallium Derivatives

Replacing NaC₅H₅ with cyclopentadienylthallium (TlC₅H₅ ) enhances reactivity due to the weaker Tl–C bond:

$$
\text{Mn(CO)}5\text{Br} + \text{TlC}5\text{H}5 \rightarrow (\eta^5\text{-C}5\text{H}5)\text{Mn}(\text{CO})3 + \text{TlBr} + 2 \text{CO}
$$

Advantages :

  • Proceeds at milder temperatures (80–100°C).
  • Yield: 75–80%.

Mechanistic and Structural Insights

Ligand Substitution Dynamics

The substitution of CO ligands by cyclopentadienyl groups is influenced by:

  • Steric effects : Bulky substituents on cyclopentadiene hinder coordination.
  • Electronic effects : Electron-withdrawing groups stabilize the Mn–C bond.

Structural Confirmation via X-Ray Crystallography

Single-crystal X-ray studies of cymantrene derivatives reveal:

  • Bond lengths : Mn–C (cyclopentadienyl) = 2.08–2.16 Å.
  • Geometry : Distorted square-pyramidal configuration with $$C_{2v}$$ symmetry.

Comparative Analysis of Preparation Methods

Method Conditions Yield Byproducts Reference
Thermal decarbonylation 180°C, 80 atm CO 70–75% CO, H₂
Photochemical activation UV light, 25°C 50–60% CO
Vapor deposition -196°C → 20°C 5–10% H₂
MnCl₂ + NaC₅H₅ 150°C, 50 atm CO 60–70% NaCl
Mn(CO)₅Br + TlC₅H₅ 80–100°C 75–80% TlBr, CO

Challenges and Optimization Strategies

Yield Limitations

  • The vapor deposition method suffers from low yields due to competing side reactions (e.g., Mn aggregation).
  • Mitigation : Use excess CO to stabilize intermediate radicals.

Purity and Stability

  • Cymantrene is sensitive to air and moisture.
  • Recommendation : Conduct reactions under inert atmospheres (Ar/N₂) and use anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;cyclopenta-1,3-diene;manganese undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of manganese.

    Substitution: Ligands such as carbon monoxide or cyclopenta-1,3-diene can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions can produce a variety of manganese complexes with different ligands.

Scientific Research Applications

Synthetic Routes

The synthesis of carbon monoxide; cyclopenta-1,3-diene; manganese typically involves the reaction of cyclopentadiene with manganese carbonyl compounds. A common method includes:

  • Reagents : Cyclopentadienyl sodium and manganese pentacarbonyl.
  • Conditions : The reaction is conducted in an inert atmosphere using solvents such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Chemistry

Catalysis : Carbon monoxide; cyclopenta-1,3-diene; manganese serves as an effective catalyst in organic synthesis and polymerization reactions. Its ability to facilitate complex chemical transformations is well-documented, making it valuable in producing fine chemicals and organometallic compounds.

Biology

Biological Activity : Recent studies have highlighted the potential biological activities of this compound. It has been shown to interact with biomolecules, influencing enzyme activities and signaling pathways. Notably, it binds to soluble guanylyl cyclase (sGC), enhancing its activity and increasing levels of cyclic GMP (cGMP), which plays a crucial role in cardiovascular health .

Antimicrobial Properties : Research has demonstrated that manganese-based carbon monoxide-releasing molecules (PhotoCORMs) exhibit antibacterial activity against antibiotic-resistant strains of bacteria. For instance, activated PhotoCORM was found to inhibit the growth of Escherichia coli EC958 by binding to intracellular targets and mimicking the effects of dissolved carbon monoxide gas .

Medicine

Therapeutic Applications : The exploration of carbon monoxide; cyclopenta-1,3-diene; manganese in drug delivery systems is ongoing. Its ability to release carbon monoxide in a controlled manner opens avenues for therapeutic interventions, particularly in treating conditions related to oxidative stress and inflammation .

Table 1: Summary of Applications

Field Application Mechanism/Effect
ChemistryCatalyst in organic synthesisFacilitates complex reactions
BiologyInteraction with soluble guanylyl cyclaseEnhances cGMP levels leading to vasodilation
MedicineAntimicrobial activity against resistant bacteriaInhibits growth through intracellular binding
IndustrialProduction of fine chemicalsActs as a precursor for other organometallic compounds
Study Organism Findings
Antimicrobial Activity StudyEscherichia coli EC958Activated PhotoCORM inhibits growth; enhances antibiotic efficacy with doxycycline
Enzyme Interaction ResearchVarious enzymesBinding to sGC increases cGMP levels, promoting vasodilation

Mechanism of Action

The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;manganese involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues: Cyclopentadienyl Metal Carbonyls

Compound Structure & Coordination Key Properties Applications References
MMT Mn(CO)₃(η⁵-C₅H₄CH₃) Boiling point: ~230°C; Density: 1.38 g/cm³; Volatile, releases CO upon heating Fuel additive, catalytic precursor
Ferrocene Fe(η⁵-C₅H₅)₂ Melting point: 173°C; Air-stable; Redox-active Electrochemical sensors, polymer catalysts
Dicarbonyl(cyclopentadienyl)iron Fe(CO)₂(η⁵-C₅H₅) Thermally labile; CO ligands easily substituted Intermediate in organometallic synthesis
CpMn(CO)₃ derivatives Mn(CO)₃(η⁵-C₅H₄R) (R = phenyl, isocyanate) Variable stability based on substituents (e.g., electron-withdrawing R groups) Catalysis (e.g., C–H activation, polymerization)

Key Differences :

  • Stability : MMT’s methyl group enhances steric protection compared to unsubstituted Cp analogues, reducing susceptibility to ligand substitution.
  • Toxicity: MMT combustion releases MnO particulates, raising environmental concerns, whereas ferrocene derivatives are generally less toxic.

Functional Analogues: CO-Containing Organometallics

Compound CO Ligand Role Reactivity with CO Industrial Relevance References
MMT Stabilizing ligand; released upon combustion CO remains inert under ambient conditions Anti-knock agent in fuels
Nickel tetracarbonyl Labile CO ligands CO readily dissociates for catalytic cycles Vapor deposition, carbonyl synthesis
Iron pentacarbonyl CO as bridging ligands CO substitution enables cluster formation Nanoparticle synthesis

Key Insights :

  • MMT’s CO ligands are non-labile, contrasting with Ni(CO)₄ and Fe(CO)₅, where CO dissociation is critical for reactivity.
  • CO release from MMT occurs only at high temperatures, limiting its catalytic utility but ensuring controlled decomposition in engines.

Cyclopenta-1,3-diene Derivatives in Materials Science

Compound Role of Cyclopenta-1,3-diene Key Findings References
MMT π-Ligand for Mn stabilization Enhances thermal stability and volatility
Diels-Alder adducts Diene in [4+2] cycloaddition Forms six-membered rings for polymer/pharmaceutical synthesis
Cp-based dyes (e.g., DP1-D0) Electron-rich moiety in dyes Achieves 9.55% power conversion efficiency in solar cells

Comparative Analysis :

  • MMT’s Cp ring is critical for stabilizing the Mn center, whereas in Diels-Alder chemistry, Cp acts as a reactive diene.
  • Cp-based dyes outperform other aromatic systems (e.g., pyridine, triazine) in solar cell efficiency due to superior electron delocalization.

Biological Activity

The compound carbon monoxide; cyclopenta-1,3-diene; manganese (often referred to as Mn(CO)₅C₅H₆) is a unique organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Synthesis and Properties

The synthesis of carbon monoxide; cyclopenta-1,3-diene; manganese typically involves the reaction of cyclopentadiene with manganese carbonyl compounds. A common method includes the reaction of cyclopentadienyl sodium with manganese pentacarbonyl in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent at low temperatures to prevent decomposition of the reactants and products.

Chemical Structure

The compound's structure features a manganese atom coordinated with carbon monoxide and cyclopentadiene ligands. The manganese atom can gain electrons through its interaction with five carbon monoxide molecules, forming stable complexes that exhibit unique electronic properties .

The biological activity of carbon monoxide; cyclopenta-1,3-diene; manganese is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, altering their activity. For instance, it has been shown to interact with soluble guanylyl cyclase (sGC), enhancing its activity and subsequently increasing the levels of cyclic GMP (cGMP), a crucial signaling molecule in various physiological processes .
  • Vasodilation : The activation of sGC by carbon monoxide leads to vasodilation, contributing to cardiovascular health. Studies indicate that low concentrations of carbon monoxide can induce vasodilation through increased cGMP levels .

1. Cellular Effects

Research indicates that carbon monoxide can influence cellular pathways involved in inflammation and apoptosis. For example, it has been shown to modulate the activity of potassium channels and influence calcium signaling in cells .

2. Toxicological Studies

While carbon monoxide is known for its toxic effects at high concentrations, studies have demonstrated that controlled exposure may have therapeutic benefits. In animal models, low doses have been associated with protective effects against ischemia-reperfusion injury in organs such as the heart and kidneys .

Case Study 1: Cardiovascular Effects

A study examined the effects of carbon monoxide on cardiovascular function in rats. It was found that administration of low doses resulted in significant vasodilation and improved blood flow, suggesting potential therapeutic applications in treating cardiovascular diseases .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of carbon monoxide in models of neurodegeneration. Results indicated that exposure to low levels of carbon monoxide reduced neuronal apoptosis and inflammation in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
VasodilationActivation of soluble guanylyl cyclase (sGC)
NeuroprotectionReduction of apoptosis in neurons
Anti-inflammatoryModulation of inflammatory pathways
Cardiovascular HealthImproved blood flow

Q & A

Q. What are the established laboratory methods for synthesizing cyclopenta-1,3-diene, and how do reaction conditions influence product yield?

Cyclopenta-1,3-diene can be synthesized via three primary routes:

  • Thermal decomposition of cyclopentanone at high temperatures with an acid catalyst (e.g., H₂SO₄), yielding cyclopenta-1,3-diene alongside byproducts.
  • Dehydrogenation of cyclopentene using transition metal catalysts (e.g., Pt or Pd), which removes two hydrogen atoms to form the diene.
  • Retro-Diels-Alder reaction of dicyclopentadiene under thermal conditions, breaking the dimer into monomeric cyclopenta-1,3-diene.
    Methodological considerations : Temperature, catalyst selection, and reaction time critically affect yield. For example, the retro-Diels-Alder reaction requires precise temperature control (>170°C) to avoid side reactions .

Q. How does cyclopenta-1,3-diene participate in the Diels-Alder reaction, and what structural features make it an effective diene?

Cyclopenta-1,3-diene acts as a conjugated diene in [4+2] cycloadditions due to its planar, aromatic-like structure with delocalized π-electrons. This electronic configuration enables efficient orbital overlap with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. Its rigidity and electron-rich nature enhance reaction rates and regioselectivity, making it indispensable in synthesizing fused-ring systems (e.g., annulenes) .

Q. Which analytical techniques are recommended for detecting cyclopenta-1,3-diene in complex mixtures, and what are their limitations?

  • Gas chromatography-mass spectrometry (GC-MS) : Identifies cyclopenta-1,3-diene via its molecular ion peak (m/z 66) and fragmentation patterns. Sensitivity can be an issue at low concentrations, requiring high-resolution instruments.
  • FT-IR spectroscopy : Detects characteristic C=C stretching vibrations (~1600 cm⁻¹). However, overlapping signals in complex mixtures may necessitate complementary techniques.
    These methods were validated in studies on low-temperature hydrocarbon oxidation and pyrolysis .

Advanced Research Questions

Q. In the Pauson-Khand reaction, how do competing pathways (e.g., hydrogen migration vs. CO insertion) affect product distribution when using conjugated dienes like cyclopenta-1,3-diene?

Cyclopenta-1,3-diene predominantly undergoes CO insertion to form cyclopentenone derivatives. However, dienes like buta-1,3-diene favor hydrogen migration, yielding tetraenes (e.g., compound 35 in Scheme 17 of ). To mitigate competing pathways:

  • Use low temperatures to stabilize reactive intermediates.
  • Optimize CO pressure to favor insertion over hydrogen transfer.
  • Select catalysts (e.g., Co₂(CO)₈) that enhance regioselectivity for carbonylative cycloaddition .

Q. What synthetic strategies optimize the formation of manganese-cyclopentadienyl complexes with carbon monoxide ligands, and how does electronic configuration dictate stability?

Key methods include:

  • Salt metathesis : Reacting lithium cyclopentadienide (LiCp) with MnCl₂ to form Cp₂Mn, followed by CO ligand substitution.
  • Direct reaction : Combining decacarbonyldimanganese (Mn₂(CO)₁₀) with cyclopentadienyl derivatives under controlled CO pressure.
    Stability is governed by the 18-electron rule . For example, tricarbonyl(η⁵-cyclopentadienyl)manganese(I) achieves an 18-electron configuration (Mn⁺: 6 e⁻; Cp⁻: 6 e⁻; 3 CO: 6 e⁻), ensuring thermodynamic stability .

Q. How can contradictory data regarding cyclopenta-1,3-diene detection in oxidation studies be resolved through experimental design?

Discrepancies in detecting cyclopenta-1,3-diene (e.g., weak m/z 66 signals in some GC-MS studies) arise from:

  • Low abundance : Enhance sensitivity using selective ion monitoring (SIM) or isotopic labeling.
  • Reaction conditions : Adjust temperature (e.g., >605 K for cyclohexane oxidation) to favor diene formation.
  • Reference standards : Compare retention times and fragmentation patterns with authentic samples.
    These steps address inconsistencies observed in studies on cyclohexane oxidation and pyrolysis .

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